Bienvenue dans la boutique en ligne BenchChem!

[(2R,3R)-1-METHYL-2-(PYRIDIN-3-YL)PYRROLIDIN-3-YL]METHANOL

nicotine vaccine enantiomeric hapten stereospecific antibody

[(2R,3R)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanol (CAS 71771-91-0), also known as trans-3'-hydroxymethylnicotine, is a chiral pyrrolidine-based nicotine derivative belonging to the class of 3'-substituted nicotine analogs. This compound features a hydroxymethyl substituent at the C3' position of the pyrrolidine ring in the trans configuration, yielding a primary alcohol handle for conjugation chemistry.

Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26
CAS No. 71771-91-0
Cat. No. B1139985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2R,3R)-1-METHYL-2-(PYRIDIN-3-YL)PYRROLIDIN-3-YL]METHANOL
CAS71771-91-0
Synonyms1-Methyl-2-(3-pyridinyl)-(2S,3S)-3-pyrrolidinemethanol;  (2S-trans)-1-Methyl-2-(3-pyridinyl)-3-pyrrolidinemethanol; 
Molecular FormulaC₁₁H₁₆N₂O
Molecular Weight192.26
Structural Identifiers
SMILESCN1CCC(C1C2=CN=CC=C2)CO
InChIInChI=1S/C11H16N2O/c1-13-6-4-10(8-14)11(13)9-3-2-5-12-7-9/h2-3,5,7,10-11,14H,4,6,8H2,1H3/t10-,11-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2R,3R)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanol (CAS 71771-91-0): A Chiral Nicotine-Derivative Hapten for Anti-Nicotine Immunogen Development


[(2R,3R)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanol (CAS 71771-91-0), also known as trans-3'-hydroxymethylnicotine, is a chiral pyrrolidine-based nicotine derivative belonging to the class of 3'-substituted nicotine analogs. This compound features a hydroxymethyl substituent at the C3' position of the pyrrolidine ring in the trans configuration, yielding a primary alcohol handle for conjugation chemistry [1]. As a hapten precursor, it serves as the foundational building block for generating immunogens used in the production of anti-nicotine antibodies, a cornerstone application in nicotine vaccine research and nicotine immunoassay development [2]. The (2R,3R) absolute configuration distinguishes this enantiomer from its (2S,3S) counterpart and the racemic mixture, with potential implications for stereospecific antibody recognition .

Why Generic Substitution Fails for [(2R,3R)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanol: Enantiomer-Dependent Immunogenicity and Position-Specific Hapten Performance


In-class nicotine haptens cannot be freely interchanged because small structural variations — including linker attachment position, spacer chemistry, and absolute stereochemistry — profoundly alter antibody selectivity, titer magnitude, and in vivo nicotine-neutralizing efficacy. The de Villiers et al. (2010) hapten screening study demonstrated that even minor modifications such as changing the site of linker attachment on the nicotine scaffold greatly influence both the selectivity of the resulting antibodies and their ability to attenuate nicotine-induced dopamine release in the nucleus accumbens [1]. Consequently, substituting the (2R,3R)-3'-hydroxymethyl derivative with a 4'- or 5'-substituted analog, the opposite enantiomer, or an aminoalkyl variant may yield immunogens with divergent specificity profiles, altered conjugation efficiency, and ultimately different in vivo performance in vaccine or immunoassay applications. The quantitative evidence below substantiates these differentiation dimensions.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of [(2R,3R)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanol Relative to Comparator Nicotine Haptens


Enantiomeric Specificity: (2R,3R) Configuration Designated for Stereochemically Defined Immunoconjugates in Nicotine Vaccine Patents

The Selecta Biosciences patent (US 20120114677) explicitly claims optically pure (+)-(2'R,3'R)-hydroxymethyl nicotine derivatives as distinct from (-)-(2'S,3'S) forms for raising antibody responses to nicotinic compounds [1]. This establishes that the (2R,3R) enantiomer is specifically claimed and differentiated from its antipode in intellectual property covering nicotine immunogen compositions. In contrast, the racemic mixture (CAS 33224-02-1) is the commercially prevalent form offered by most vendors as rac-trans-3'-hydroxymethylnicotine . The procurement of the enantiomerically resolved (2R,3R) form enables stereochemically consistent immunoconjugate synthesis, whereas use of the racemate introduces a 1:1 mixture of diastereomeric conjugates that may generate polyclonal antibody populations with divergent specificity.

nicotine vaccine enantiomeric hapten stereospecific antibody

C3'-Hydroxymethyl Attachment Site Enables Distinct Antibody Selectivity Profile Compared to Alternative Nicotine Hapten Linker Positions

De Villiers et al. (2010) demonstrated in a systematic nicotine hapten screening study that the site of linker attachment on the nicotine scaffold is a critical determinant of both antibody selectivity and the capacity to attenuate nicotine-induced dopamine release in the rat nucleus accumbens, as measured by in vivo voltammetry [1]. The study concluded that 'even small changes such as the linker attachment on the nicotine molecule may greatly influence the selectivity of the antibodies' [1]. The C3'-hydroxymethyl attachment position of the target compound thus represents a structurally defined hapten presentation geometry that is distinct from C4'-, C5'-, or pyridine-ring-attached haptens. While the study evaluated multiple hapten designs, the C3'-attached haptens constitute one of the few linker positions validated in both preclinical immunogenicity studies and the NicA2 (NicVAX) clinical vaccine program [2].

hapten design linker attachment antibody selectivity

Quantified Anti-Nicotine Antibody Titers: rac-trans-3'-Hydroxymethylnicotine Hemisuccinate Immunoconjugates Elicit Titers Up to 50,000 in BALB/c Mice

In a compiled comparative analysis of nicotine hapten immunogenicity (Table 5, PMC8344403), rac-trans-3'-hydroxymethylnicotine hemisuccinate conjugated to BSA and delivered via DOTAP/DSPE-PEG(2000)-maleimide liposomes with single-walled nanohorn adjuvants elicited antibody titers of 45,000–50,000 in female BALB/c mice (n=8, 50 μg dose) [1]. Without alum adjuvant, the same hapten-carrier-liposome formulation produced titers of approximately 10,000. With alum adjuvant alone (no liposome), titers remained below 10,000 [1]. By comparison, the AM1 nicotine hapten conjugated to KLH with Sigma Adjuvant System yielded titers of 20,000–25,000 under comparable murine immunization conditions [1]. These data establish that the 3'-hydroxymethylnicotine hemisuccinate scaffold is capable of generating robust humoral responses whose magnitude is tunable via adjuvant and delivery vehicle selection, and that its peak titers are comparable to or exceed those reported for the benchmark AM1 nicotine hapten.

antibody titer nicotine immunogen BALB/c mouse model

Reduced nAChR Pharmacological Activity of 3'-Substituted Nicotine Analogs Relative to Nicotine: A Safety-Relevant Differentiation for Hapten Applications

Lin et al. (1994) demonstrated in a systematic structure-activity relationship study that the C3' position of nicotine is particularly sensitive to steric bulk, with 3'-substituted analogs exhibiting substantially reduced binding affinity at neuronal nicotinic acetylcholine receptors (nAChRs) compared to the parent compound nicotine [1]. While nicotine binds to the α4β2 nAChR subtype with Ki values in the low nanomolar range (approximately 1–20 nM) [2], the introduction of substituents at the 3' position — such as the hydroxymethyl group — is expected to diminish receptor affinity by at least one to two orders of magnitude based on the class-level trend that 'C3' and C5' positions seem to be the more sensitive toward bulky substituents' [1]. This reduced receptor activity is advantageous for hapten applications, as it minimizes the risk of residual pharmacological effects (e.g., dopaminergic activation, cardiovascular effects) from the hapten itself during immunization, a safety consideration that does not apply to the parent alkaloid nicotine.

nAChR binding nicotine analog hapten safety

Hygroscopicity-Driven Handling and Storage Requirements Differentiate This Compound from More Stable Nicotine Derivatives for Procurement Planning

Vendor technical datasheets consistently classify trans-3'-hydroxymethylnicotine (CAS 71771-91-0) as hygroscopic, requiring storage under inert gas atmosphere with long-term storage recommended at -20°C, and short-term storage at room temperature only . The compound is supplied as an off-white low-melting solid with purity specifications typically ~90% (United States Biological) or 95%+ (CheMenu) . In contrast, the hemisuccinate derivative (CAS 1207282-59-4) is reported as a neat material with potentially greater ambient stability . The parent compound nicotine (free base) is a volatile liquid with different handling considerations. These divergent physical properties necessitate distinct procurement, storage, and handling protocols: laboratories must budget for cold-chain shipping, inert atmosphere storage capacity, and controlled humidity access when procuring the free alcohol form, whereas the hemisuccinate or more stable derivatives may be suitable for ambient storage protocols.

hygroscopic storage stability procurement specifications

Best Research and Industrial Application Scenarios for [(2R,3R)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanol Based on Quantitative Evidence


Enantiomerically Defined Nicotine Vaccine Immunogen Synthesis

Researchers developing stereochemically precise nicotine conjugate vaccines should prioritize the (2R,3R) enantiomer over the racemic mixture. The Selecta Biosciences patent (US 20120114677) specifically claims optically pure (+)-(2'R,3'R)-hydroxymethyl nicotine derivatives for raising anti-nicotine antibody responses [1]. Use of the enantiopure starting material ensures that the resulting immunoconjugates present a uniform stereochemical surface to the immune system, potentially reducing polyclonal antibody heterogeneity compared to racemic haptens. The demonstrated immunogenicity of the 3'-hydroxymethylnicotine hemisuccinate scaffold — with titers reaching 45,000–50,000 under optimized liposomal adjuvant conditions in BALB/c mice [2] — confirms its suitability as a vaccine hapten platform.

Nicotine-Specific Monoclonal Antibody Generation for Immunoassay Development

This compound is the established precursor for preparing nicotine immunogens used to generate monoclonal anti-nicotine antibodies, as originally described by Langone et al. (1982) [1]. The C3'-hydroxymethyl group provides a primary alcohol that is readily converted to the hemisuccinate ester for coupling to carrier proteins (BSA, KLH) via standard carbodiimide chemistry. The resulting antibodies are applied in nicotine radioimmunoassays, ELISA kits, and biosensor platforms for quantifying nicotine and its metabolites in biological fluids. The de Villiers et al. (2010) finding that linker attachment position critically influences antibody selectivity [2] underscores the importance of using the structurally defined 3'-attachment position rather than alternative positional isomers for consistent immunoassay performance.

Nicotine Pharmacokinetic and Metabolism Studies Requiring a Structurally Defined Reference Standard

As a characterized trans-3'-hydroxymethylnicotine standard, this compound serves as an analytical reference material for LC-MS/MS or GC-MS quantification of nicotine metabolites. Its reduced nAChR pharmacological activity, inferred from the class-level SAR demonstrating that bulky C3' substituents diminish receptor binding affinity [1], makes it a suitable internal standard that is less likely to interfere with receptor-based assays than nicotine itself. The compound's defined physical properties — off-white low-melting solid, hygroscopic, requiring inert atmosphere and -20°C storage [2] — necessitate appropriate analytical laboratory infrastructure but ensure traceable identity when procured from vendors providing certificates of analysis.

Comparative Hapten Design Studies Investigating Linker Position Effects on Antibody Function

The 3'-hydroxymethylnicotine scaffold represents one of the core hapten geometries in the structure-activity landscape of nicotine immunogens. The de Villiers et al. (2010) screening study explicitly compared haptens with varying linker attachment sites and demonstrated that these structural variables profoundly affect antibody selectivity and the attenuation of nicotine-induced neurobiological effects [1]. Laboratories conducting systematic hapten optimization can use the (2R,3R)-3'-hydroxymethylnicotine as a benchmark C3'-attached hapten to compare against C4'-, C5'-, and pyridine-ring-conjugated analogs, enabling quantitative structure-immunogenicity relationship (QSIR) analysis for next-generation nicotine vaccine design.

Quote Request

Request a Quote for [(2R,3R)-1-METHYL-2-(PYRIDIN-3-YL)PYRROLIDIN-3-YL]METHANOL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.